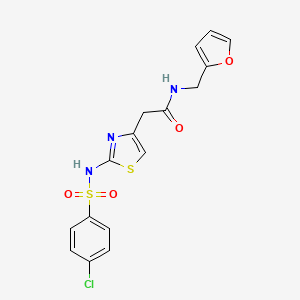

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O4S2/c17-11-3-5-14(6-4-11)26(22,23)20-16-19-12(10-25-16)8-15(21)18-9-13-2-1-7-24-13/h1-7,10H,8-9H2,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYPUUWMSLECQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of enzymes involved in various metabolic processes. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound involves multiple steps, including the formation of the thiazole and furan moieties. The compound's structure can be characterized using techniques such as NMR spectroscopy and mass spectrometry.

Enzyme Inhibition

Research indicates that derivatives of phenylsulfonamides, including those with thiazole structures, are effective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in glucocorticoid metabolism and is implicated in various metabolic disorders, including obesity and diabetes .

Table 1: Inhibitory Activities of Sulfonamide Derivatives Against 11β-HSD1

| Compound | IC50 (nM) | Remarks |

|---|---|---|

| This compound | TBD | Potential therapeutic agent for metabolic disorders |

| 4-(phenylsulfonamidomethyl)benzamide | 25 | Lead compound with established activity |

| Ethyl 2-[(3-chlorophenylsulfonamido)methyl]thiazole-4-carboxylate | 15 | Stronger inhibition observed |

The compound exhibited significant inhibitory activity with an IC50 value in the low nanomolar range, indicating its potential as a therapeutic agent for conditions related to glucocorticoid excess .

Anticancer Activity

In addition to its role in metabolic regulation, the compound has been evaluated for anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of cancer cells, particularly non-small cell lung cancer (NSCLC) A549 cells. The mechanism involves induction of apoptosis through mitochondrial pathways .

Table 2: Anticancer Activity Against A549 Cells

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 6l (analog) | 0.46 ± 0.02 | Induces apoptosis via caspase activation |

| 5-Fluorouracil (control) | 4.98 ± 0.41 | Standard chemotherapeutic agent |

The promising results suggest that modifications to the sulfonamide structure can enhance anticancer activity, making it a candidate for further development in cancer therapeutics .

Case Studies

Case Study 1: Inhibition of 11β-HSD1

A study involving the evaluation of various sulfonamide derivatives demonstrated that modifications at specific positions significantly affected their inhibitory potency against 11β-HSD1. The introduction of a furan ring was found to enhance binding affinity due to improved interactions with the enzyme's active site .

Case Study 2: Anticancer Efficacy

In vitro studies on A549 cells treated with compounds similar to this compound showed a marked reduction in cell viability and increased markers of apoptosis, highlighting its potential as an anticancer agent .

Applications De Recherche Scientifique

Therapeutic Applications

-

Anti-inflammatory Activity

- The compound exhibits potential as an anti-inflammatory agent , particularly through the inhibition of specific enzymes involved in inflammatory pathways, such as the p38 mitogen-activated protein kinase. This could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.

-

Antimicrobial Properties

- Research indicates that similar compounds with thiazole and sulfonamide structures show antimicrobial activity . The compound may be explored for developing new antibiotics to combat resistant bacterial strains.

- Enzyme Inhibition

Case Study 1: Anti-inflammatory Mechanism

A study evaluated the compound's effects on inflammatory markers in vitro. Results indicated a significant reduction in cytokine production when treated with the compound, suggesting its utility in managing inflammation-related disorders.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against several bacterial strains, including Staphylococcus aureus. The findings demonstrated promising antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to existing antibiotics, highlighting its potential as a new therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.